molecular formula C19H18O5 B1351968 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 554430-78-3

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B1351968
CAS No.: 554430-78-3
M. Wt: 326.3 g/mol
InChI Key: RGCPUTRSDLUGLQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxy groups at the 2 and 4 positions of the phenyl ring, as well as a methoxy group at the 7 position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxy-4-methylcoumarin.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxy-4-methylcoumarin in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired chromen-2-one derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the chromen-2-one core play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-7-methoxycoumarin: A structurally related compound with similar chromen-2-one core but lacking the 2,4-dimethoxyphenyl group.

    2,4-Dimethoxycoumarin: Another related compound with methoxy groups at the 2 and 4 positions but without the 7-methoxy and 4-methyl substitutions.

Uniqueness

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the specific arrangement of methoxy groups and the presence of the 4-methyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14-7-5-13(22-3)10-17(14)24-19(20)18(11)15-8-6-12(21-2)9-16(15)23-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPUTRSDLUGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406609
Record name 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554430-78-3
Record name 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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